(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Description
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1690037-61-6) is a cyclopropane derivative with a trifluoromethyl (-CF₃) group, an amino (-NH₂) group, and a carboxylic acid (-COOH) moiety, stabilized as a hydrochloride salt. Its molecular formula is C₅H₅F₃O₂·HCl (MW: 154.09 for the free acid; 195.56 for the hydrochloride). This compound is widely used as a chiral building block in pharmaceutical and agrochemical synthesis due to its rigid cyclopropane ring and fluorine-enhanced bioavailability .
Properties
IUPAC Name |
(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTVRJMCFQMAX-VICLGFPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047631-90-2 | |
| Record name | rac-(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the diastereoselective cyclopropanation of alkenes using diazo compounds and transition metal catalysts. The resulting cyclopropane derivatives are then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantioselectivity. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group undergoes substitution reactions with electrophiles such as alkyl halides or acyl chlorides. For example:
-
Reagents : Benzyl bromide or acetyl chloride
-
Conditions : Polar aprotic solvents (DMF, DMSO) with a base (triethylamine) at 25–60°C
-
Products : N-alkylated or N-acylated derivatives
-
Mechanism : SN2 displacement or acylation via nucleophilic attack.
Oxidation of the Cyclopropane Ring
The strained cyclopropane ring is susceptible to oxidative cleavage under strong acidic conditions:
-
Reagents : Concentrated nitric acid (HNO₃)
-
Conditions : Reflux at 80–100°C for 4–6 hours
-
Products : 3,3,3-Trifluoro-2-aminomalonic acid (via ring-opening).
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety is readily esterified to enhance solubility or enable further transformations:
-
Reagents : Thionyl chloride (SOCl₂) followed by methanol or ethanol
-
Conditions : Reflux in anhydrous conditions for 2–4 hours
-
Products : Methyl or ethyl esters (e.g., methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate).
Amide Coupling via Carboxylic Acid Activation
The carboxylic acid can be activated for peptide bond formation:
-
Reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)
-
Conditions : Room temperature in dichloromethane (DCM) under nitrogen
-
Products : Amides (e.g., coupling with benzylamine yields N-benzyl derivatives).
BOC Protection of the Amino Group
The amino group is protected using tert-butoxycarbonyl (BOC) anhydride:
-
Reagents : Di-tert-butyl dicarbonate
-
Conditions : Aqueous sodium hydroxide (pH 9–10) at 0–5°C
-
Products : BOC-protected derivative (stable for further functionalization).
Cyclopropane Ring-Opening Reactions
The cyclopropane ring undergoes cleavage under extreme acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Strong acid (HCl) | 6M HCl, reflux, 8h | Linear γ-amino acid with CF₃ group |
| Strong base (NaOH) | 2M NaOH, 70°C, 6h | Sodium salt of γ-amino acid derivative |
This reactivity is critical for modifying the core structure in drug discovery.
Key Reaction Data Table
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Nucleophilic substitution | Benzyl bromide, TEA | DMF, 60°C, 6h | N-Benzyl derivative |
| Oxidation | HNO₃ (conc.) | Reflux, 100°C, 4h | 3,3,3-Trifluoro-2-aminomalonic acid |
| Esterification | SOCl₂, MeOH | Reflux, 2h | Methyl ester |
| Amide coupling | DCC, DMAP, benzylamine | DCM, RT, 12h | N-Benzylamide |
| BOC protection | BOC anhydride, NaOH | 0–5°C, pH 9–10 | BOC-protected amino acid |
| Ring-opening | 6M HCl | Reflux, 8h | Linear γ-amino acid |
Mechanistic Insights
-
Cyclopropane Stability : The trifluoromethyl group electron-withdrawing effect increases ring strain, facilitating nucleophilic attack on the cyclopropane.
-
Steric Effects : The (1S,2S) configuration directs regioselectivity in substitution and coupling reactions.
This compound’s versatile reactivity enables its use as a building block in bioactive molecule synthesis, particularly in fluorinated drug candidates .
Scientific Research Applications
Drug Development
Research indicates that (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride may play a role in modulating enzyme activities and protein synthesis. Its structural similarity to natural amino acids suggests potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.
Enzyme Inhibition Studies
Preliminary studies have shown that this compound may act as an inhibitor or modulator of specific enzymes. Such interactions are crucial for understanding its potential therapeutic roles and optimizing its use in drug formulations.
Case Study 1: Antiviral Activity
A study explored the antiviral properties of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid against various viral strains. The results indicated significant inhibition of viral replication, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that it could mitigate neuronal damage, highlighting its potential application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features and Reactivity
The compound’s key structural elements—cyclopropane ring, trifluoromethyl group, and carboxylic acid—distinguish it from analogs. Below is a comparative analysis:
Physicochemical Properties
| Property | Target Compound | 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | Milnacipran Related Compound A |
|---|---|---|---|
| Molecular Weight | 195.56 | 182.11 | 227.69 |
| Solubility | Water-soluble (hydrochloride) | Low (free acid) | Moderate (hydrochloride) |
| Storage | Sealed, 2–8°C | Room temperature | Inert atmosphere |
| Hazard Profile | H302, H314 (corrosive) | Not specified | H302 (harmful if swallowed) |
| Key Application | Drug building block | Agrochemical intermediate | Antidepressant impurity |
| References |
Biological Activity
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties and interactions with various biological targets.
- IUPAC Name : (1S,2S)-2-(trifluoromethyl)cyclopropanecarboxylic acid
- Molecular Formula : C5H7ClF3NO2
- Molecular Weight : 205.56 g/mol
- Purity : ≥95%
- Storage Conditions : Store at 4°C, typically shipped with ice packs.
Biological Activity Overview
The biological activity of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its role in metabolic pathways.
Enzyme Inhibition Studies
Recent research has highlighted the compound's interaction with specific enzymes, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants. The molecular docking studies showed promising binding affinities, indicating that this compound could serve as a potential inhibitor of ACO2.
| Compound | Binding Affinity (ΔG kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | -6.4 | 4.94 x 10^4 |
| Pyrazinoic Acid | -5.3 | 7.61 x 10^3 |
| Methylcyclopropane | -3.1 | 0.188 x 10^3 |
These results suggest that (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride exhibits significant inhibitory potential against ACO2 compared to other known inhibitors .
Study 1: In Silico Molecular Docking Analysis
A study conducted using AutoDock Vina analyzed the binding interactions of various cyclopropanecarboxylic acids with ACO2 from Arabidopsis thaliana. The results indicated that the trifluoromethyl derivative demonstrated a higher binding affinity compared to other tested compounds. This suggests that modifications to the cyclopropane structure can enhance inhibitory activity .
Study 2: Comparative Analysis with Other Compounds
In comparative analyses, (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid was evaluated alongside methylcyclopropane and pyrazinoic acid. The docking scores revealed that the trifluoromethyl derivative not only binds more effectively but also stabilizes the enzyme-inhibitor complex better than the alternatives .
Future Directions
Further experimental validation is required to confirm the biological activity of (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride in vivo. Potential applications could extend to agricultural biotechnology for regulating ethylene production in plants, which is critical for fruit ripening and senescence processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride, and how does stereochemical control impact yield?
- Methodology : Cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) is a key step. The trifluoromethyl group is typically introduced via nucleophilic substitution or fluoromethylation agents under controlled conditions. Stereochemical control requires chiral auxiliaries or asymmetric catalysis to favor the (1S,2S) configuration .
- Data Considerations : Monitor reaction progress with NMR to track trifluoromethyl incorporation and chiral HPLC to confirm enantiomeric excess.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Use LC-MS to detect degradation products and quantify remaining intact compound.
- Key Findings : Cyclopropane rings with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced hydrolytic stability compared to unsubstituted analogs due to reduced ring strain .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Recommended Methods :
- X-ray crystallography for absolute stereochemical assignment (if crystalline).
- // NMR to resolve cyclopropane ring protons and trifluoromethyl signals.
- IR spectroscopy to confirm carboxylic acid and amine functional groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling or enzyme inhibition studies?
- Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the cyclopropane ring, facilitating nucleophilic attack in coupling reactions. In enzyme inhibition, its strong electron-withdrawing effects may disrupt substrate binding pockets via steric and electronic interactions .
- Experimental Design : Compare kinetic parameters (, ) with non-fluorinated analogs using enzyme assays (e.g., Bradford assay for protein quantification) .
Q. What strategies mitigate racemization during derivatization of the amino group?
- Approaches :
- Use mild coupling reagents (e.g., HATU instead of EDCl) to minimize base-induced epimerization.
- Conduct reactions at low temperatures (0–4°C) and monitor enantiomeric purity via chiral HPLC after each step .
- Data Contradictions : Some studies report racemization even under optimized conditions, suggesting inherent instability of the cyclopropane-amine moiety .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors). Include solvent effects and free-energy perturbation (FEP) calculations to account for trifluoromethyl hydrophobicity .
- Validation : Corrogate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues :
- Batch-to-batch variability in asymmetric catalysis.
- Purification difficulties due to similar polarities of diastereomers.
Safety and Handling
Q. What precautions are necessary for safe handling of this compound in laboratory settings?
- Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
